2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid
Overview
Description
2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid is an organic compound that features a benzenesulfonylamino group and a chloro substituent on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 5-chloroanthranilic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzenesulfonylamino group can participate in redox reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and sulfonamide derivatives
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Substitution: Various substituted benzoic acids and sulfonamides.
Oxidation: Oxidized derivatives of the benzenesulfonylamino group.
Scientific Research Applications
2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid involves its interaction with specific molecular targets. The benzenesulfonylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. The chloro group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butylbenzenesulfonyl chloride
- 5-Chloroanthranilic acid
- Benzenesulfonamides
Uniqueness
2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid is unique due to the presence of both the benzenesulfonylamino and chloro groups on the benzoic acid core. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual similar compounds .
Properties
Molecular Formula |
C17H18ClNO4S |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-5-chlorobenzoic acid |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)11-4-7-13(8-5-11)24(22,23)19-15-9-6-12(18)10-14(15)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
InChI Key |
KLNPIXJHMZVMHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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